2,4-dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
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Overview
Description
2,4-Dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is a chemical compound with the molecular formula C21H16Cl2N2O3 It is known for its complex structure, which includes two chlorine atoms, a methoxy group, and a carbamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2,4-dichlorobenzene, undergoes nitration to form 2,4-dichloronitrobenzene. This intermediate is then reduced to 2,4-dichloroaniline.
Acylation: The 2,4-dichloroaniline is acylated with 2-[(4-methoxyphenyl)carbamoyl]benzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2,4-dichloro-N-{2-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide.
Scientific Research Applications
2,4-Dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(4-methyl-2-nitrophenyl)benzamide: This compound has a similar structure but with a nitro group instead of a methoxy group.
2,4-Dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide: This compound is closely related but has an amino group instead of a carbamoyl group.
Uniqueness
2,4-Dichloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dichloro-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-28-15-9-7-14(8-10-15)24-21(27)17-4-2-3-5-19(17)25-20(26)16-11-6-13(22)12-18(16)23/h2-12H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQIOTHFWKYHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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